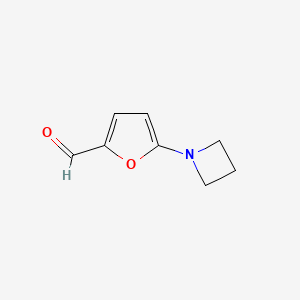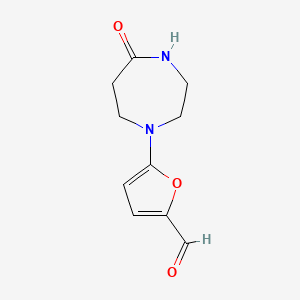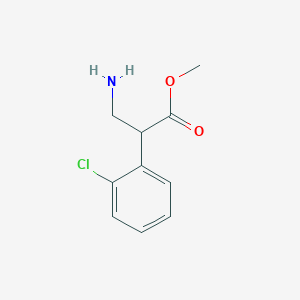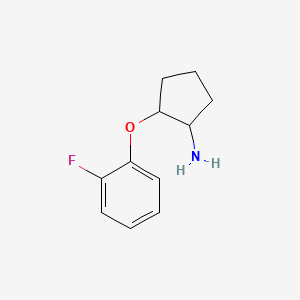
2-(2-Fluorophenoxy)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)cyclopentan-1-amine is a novel compound that has garnered significant interest due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)cyclopentan-1-amine typically involves the reaction of 2-fluorophenol with cyclopentanone to form an intermediate, which is then subjected to reductive amination to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)cyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity and selectivity, while the cyclopentanamine moiety contributes to its overall stability and reactivity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)cyclopentan-1-amine
- 2-(2-Bromophenoxy)cyclopentan-1-amine
- 2-(2-Methylphenoxy)cyclopentan-1-amine
Uniqueness
2-(2-Fluorophenoxy)cyclopentan-1-amine stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This fluorinated compound often exhibits enhanced stability, lipophilicity, and bioavailability compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2 |
InChI Key |
FJVNCQVAONNZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


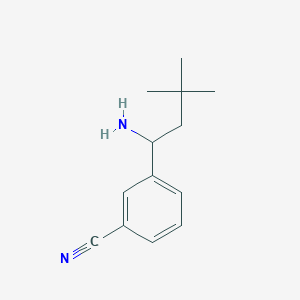

![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
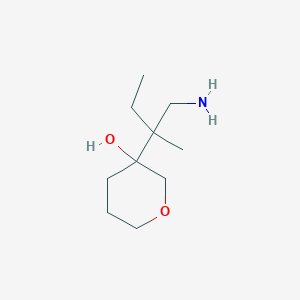


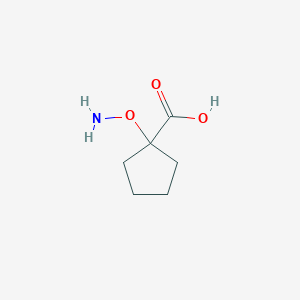
amine](/img/structure/B13173528.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
